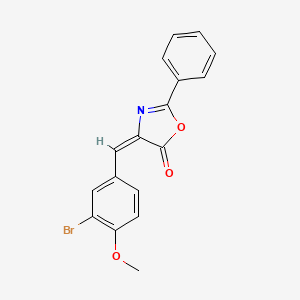

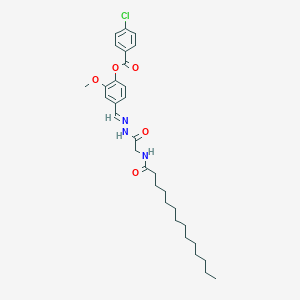

4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzylidene moiety, which is further connected to a phenyloxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-phenyloxazole-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(3-bromo-4-formylbenzylidene)-2-phenyloxazol-5(4H)-one or 4-(3-bromo-4-carboxybenzylidene)-2-phenyloxazol-5(4H)-one.

Reduction: Formation of 4-(3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their functions. The presence of the bromine atom and methoxy group may enhance its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-Bromo-4-methoxybenzylidene)-2-thiohydantoin

- 4-(3-Bromo-4-methoxybenzylidene)-2-thioxopyrimidine

- 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazole

Uniqueness

4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific structural features, such as the combination of a bromine atom, methoxy group, and phenyloxazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Propriétés

Numéro CAS |

29973-99-7 |

|---|---|

Formule moléculaire |

C17H12BrNO3 |

Poids moléculaire |

358.2 g/mol |

Nom IUPAC |

(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C17H12BrNO3/c1-21-15-8-7-11(9-13(15)18)10-14-17(20)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3/b14-10+ |

Clé InChI |

PYNJCYGRCDLSDU-GXDHUFHOSA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Br |

SMILES canonique |

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)

![2-Amino-6-bromo-8h-1-thia-cyclopenta[a]indene-3-carboxylic acid ethyl ester](/img/structure/B11955745.png)